2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Description
2-({5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic triazinoindole derivative characterized by a benzyl substituent at position 5 of the triazinoindole core and a thiazol-2-yl acetamide group linked via a sulfanyl bridge at position 3.
Properties
IUPAC Name |
2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6OS2/c28-17(23-20-22-10-11-29-20)13-30-21-24-19-18(25-26-21)15-8-4-5-9-16(15)27(19)12-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSLGGDKPDUXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: The triazinoindole core is synthesized by reacting 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the triazinoindole core.
Formation of the Thiazolylacetamide Moiety: The final step involves the reaction of the intermediate compound with thiazolylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, thiazolylacetamide, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Basic Information
- Molecular Formula : C23H19N5O2S
- Molecular Weight : 429.49 g/mol
- CAS Number : Not specified in the search results but can be derived from related compounds.
Structure
The compound features a triazino-indole moiety linked to a thiazole group via a sulfanyl connection, which is crucial for its biological activity. The unique arrangement of these functional groups contributes to its potential as a pharmacological agent.
Antimicrobial Activity
Research indicates that compounds similar to 2-({5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfany)-N-(1,3-thiazol-2-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that triazino-indole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazino-indole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Case studies have demonstrated that modifications in the side chains can enhance cytotoxic effects against specific cancer cell lines, making these compounds candidates for further development as chemotherapeutic agents.
Anti-inflammatory Effects
There is growing evidence that compounds containing thiazole and indole structures possess anti-inflammatory properties. Research has indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
Some studies have explored the neuroprotective effects of similar compounds against neurodegenerative diseases. The ability of these molecules to cross the blood-brain barrier and exert protective effects on neuronal cells makes them promising candidates for further research in neuropharmacology.
Table of Relevant Case Studies
Mechanism of Action
The mechanism of action of 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights key structural and physicochemical differences between the target compound and its analogs:
Key Structural Insights :
- Position 5 Substituent : The benzyl group in the target compound introduces greater steric bulk and aromaticity compared to the methyl group in analogs like Compound 23 or 24. This may enhance binding to hydrophobic pockets in proteins .
- Acetamide Modifications : The thiazol-2-yl group in the target compound differs from phenyl, pyridinyl, or alkyl substituents in analogs. Thiazole’s sulfur atom and aromaticity could improve electronic interactions with biological targets compared to purely hydrocarbon groups .
Physicochemical and Spectroscopic Properties
- IR/NMR Trends : Analogs with electron-withdrawing groups (e.g., bromine in Compound 25) show distinct C=O stretches at ~1605 cm⁻¹ in IR spectra . Thiazole-containing compounds may exhibit unique proton environments in ^1^H-NMR due to aromatic sulfur .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 414 for Compound 8a in ) align with calculated masses, confirming structural integrity .
Implications of Structural Variations
- Bioactivity Potential: Thiazole and pyridine substituents () are associated with enhanced binding to kinases or GPCRs due to their hydrogen-bonding capacity .
- Solubility and Permeability: Bulky alkyl groups () may improve membrane permeability but reduce aqueous solubility, whereas polar groups like cyanomethyl (Compound 23) balance these properties .
Biological Activity
The compound 2-({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a member of the triazinoindole derivative family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a triazinoindole core linked to a sulfanylacetamide and a thiazole ring , contributing to its unique biological properties.
Chelation Properties
One of the primary mechanisms of action for this compound is its ability to chelate iron ions. By binding to ferrous ions, it inhibits the availability of iron essential for cellular proliferation, particularly in cancer cells. This mechanism leads to cell cycle arrest and apoptosis in malignant cells.
Enzyme Inhibition
Research indicates that derivatives of triazinoindole compounds can act as inhibitors for various enzymes. For example, studies on related compounds have shown potential as inhibitors of carbonic anhydrases (CAs), which are crucial for maintaining pH homeostasis and facilitating various physiological processes . The specific interactions of this compound with target enzymes remain an area for further investigation.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. The ability to induce apoptosis in cancer cells through iron chelation has been highlighted as a promising therapeutic pathway.
Antimicrobial Properties
The compound's structural components may also confer antimicrobial activity. Similar triazinoindole derivatives have been reported to demonstrate antibacterial and antifungal effects, suggesting that this compound could potentially inhibit the growth of various pathogens .
Anti-inflammatory Effects
Research into related compounds has indicated potential anti-inflammatory properties. The thiazole moiety is known for its role in modulating inflammatory responses, making this compound a candidate for further exploration in inflammatory disease models .
Synthesis and Evaluation
A study focused on synthesizing triazinoindole derivatives demonstrated that modifications in the side chains significantly influenced biological activity. The synthesized compounds were evaluated for their efficacy against several cancer cell lines and showed promising results in inhibiting cell growth .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
